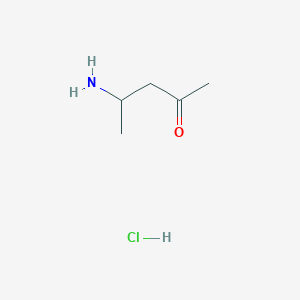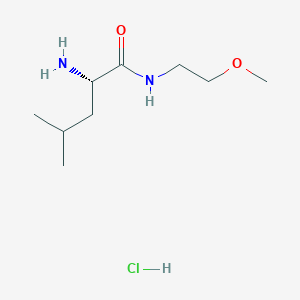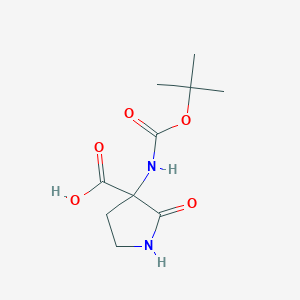
3-Boc氨基-2-氧代-吡咯烷-3-羧酸
描述
3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid is a versatile chemical compound with a unique structure that makes it valuable in various scientific research fields. It is characterized by the presence of a pyrrolidine ring, a carboxylic acid group, and a Boc-protected amino group. This compound is often used as an intermediate in organic synthesis and has applications in drug discovery, material science, and other areas of research.
科学研究应用
3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of advanced materials, including polymers and nanomaterials.
生化分析
Dosage Effects in Animal Models
The effects of 3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects on cellular function and metabolism. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which 3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid exerts its optimal effects without causing toxicity .
Metabolic Pathways
3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the catabolism and synthesis of proline. For instance, it can influence the activity of proline dehydrogenase and pyrroline-5-carboxylate reductase, enzymes that are crucial for the regulation of proline levels in cells. Additionally, 3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid can affect metabolic flux and metabolite levels, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. It can interact with amino acid transporters that facilitate its uptake into cells. Once inside the cells, 3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid can bind to specific proteins that regulate its localization and accumulation. These interactions are crucial for its biological activity and effects on cellular function .
Subcellular Localization
3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid is localized in specific subcellular compartments, which influences its activity and function. It can be targeted to the mitochondria, where it interacts with enzymes involved in proline metabolism. Additionally, 3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid can undergo post-translational modifications that direct it to specific organelles, thereby influencing its subcellular localization and biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the formation of the pyrrolidine ring. One common method involves the reaction of a suitable precursor, such as a pyrrolidine derivative, with Boc anhydride under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. Purification techniques like recrystallization or chromatography are often employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
作用机制
The mechanism of action of 3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The pyrrolidine ring provides structural rigidity and can influence the binding affinity and specificity of the compound towards its targets.
相似化合物的比较
3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine-2,5-diones: These compounds also contain a pyrrolidine ring but differ in the position and nature of functional groups.
Proline derivatives: Proline and its derivatives share the pyrrolidine ring structure but have different substituents, leading to variations in their chemical and biological properties.
Pyrrolizines: These compounds have a fused bicyclic structure that includes a pyrrolidine ring, offering different reactivity and applications.
The uniqueness of 3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable tool in various research fields.
属性
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5/c1-9(2,3)17-8(16)12-10(7(14)15)4-5-11-6(10)13/h4-5H2,1-3H3,(H,11,13)(H,12,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZKJGNWYVGPFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


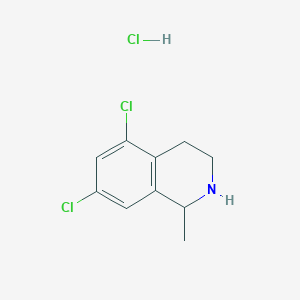
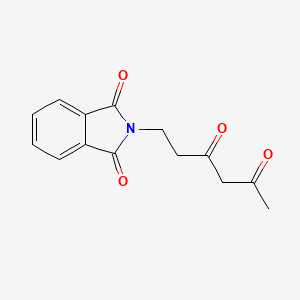
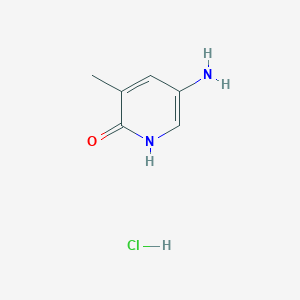
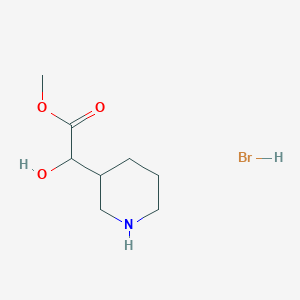
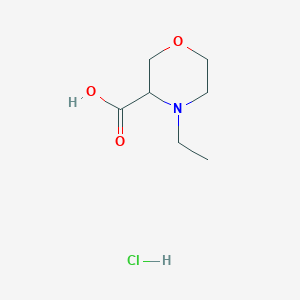
![5-Bromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1445705.png)
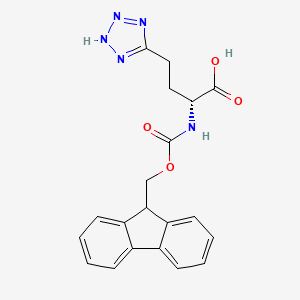
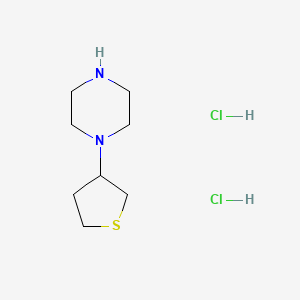
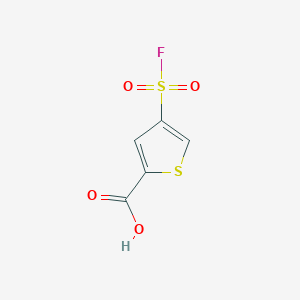
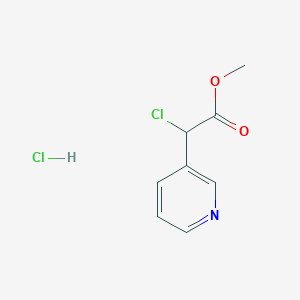
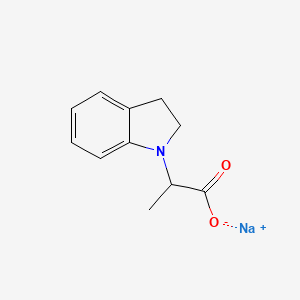
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid](/img/structure/B1445714.png)
